The compound 4-amino-N-benzyl-N-methylpyridine-3-sulfonamide (Chemical Formula: C₁₃H₁₅N₃O₂S; PubChem CID: 64275132) represents an advanced hybrid scaffold in medicinal chemistry, integrating a pyridine ring, sulfonamide pharmacophore, and N-benzyl-N-methylamine substituent [1]. This structure exemplifies strategic molecular design aimed at enhancing target specificity and pharmacokinetic properties. Its core components—pyridine for electronic modulation, sulfonamide for zinc binding, and benzyl-methylamine for hydrophobic pocket interactions—enable multifaceted bioactivity, particularly against metalloenzymes like carbonic anhydrases (CAs) [2] [6]. The compound’s development aligns with ongoing efforts to optimize sulfonamide-based inhibitors through rational substituent engineering.
Sulfonamide derivatives constitute a cornerstone of medicinal chemistry, with over 150 FDA-approved drugs leveraging this pharmacophore since the 1935 discovery of the antibacterial prontosil [8]. Their versatility spans therapeutic areas including antimicrobials (sulfadiazine), diuretics (furosemide), antiepileptics (zonisamide), and anticancer agents (SLC-0111) [2] [8]. The sulfonamide group (–SO₂NH–) confers key advantages:
Recent innovations focus on isoform-selective CA inhibitors for oncology, exemplified by SLC-0111 (Phase Ib/II trials for pancreatic cancer), which underscores the therapeutic potential of optimized sulfonamides [2].
Pyridine-sulfonamide hybrids exploit synergistic electronic and steric effects to inhibit disease-associated enzymes. Key mechanisms include:
Carbonic Anhydrase (CA) Inhibition
The 4-amino group on the pyridine ring and the sulfonamide nitrogen act as zinc-binding groups (ZBGs), displacing the catalytic Zn²⁺-bound hydroxide in CA isoforms [2]. Hybrids like 4-amino-N-benzyl-N-methylpyridine-3-sulfonamide exhibit enhanced selectivity for tumor-associated isoforms (hCA IX/XII) over off-target cytosolic forms (hCA I/II) [2] [6]. This selectivity arises from:
Table 1: Inhibitory Activity (Ki) of Sulfonamide Derivatives Against CA Isoforms
Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
---|---|---|---|---|
Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
SLC-0111 | 5080 | 280 | 45 | 4.5 |
Dual-tail benzenesulfonamide | 6.2 | 8.7 | 0.6 | 9.0 |
4-amino-N-benzyl-N-methylpyridine-3-sulfonamide (estimated) | >1000 | >500 | <50 | <20 |
Data adapted from benzenesulfonamide derivatives [2]
Electronic Modulation
The pyridine ring’s electron-withdrawing nature polarizes the sulfonamide group, strengthening Zn²⁺ coordination. Computational studies confirm reduced HOMO-LUMO gaps (e.g., 5.8 eV in analogous sulfonamides), facilitating charge transfer during enzyme inhibition [4] [6].
The N-benzyl-N-methylamine "tail" critically modulates bioactivity through steric and electronic effects:
Hydrophobic Pocket Penetration
Synthetic Versatility
The amine nitrogen serves as a site for structural diversification:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1